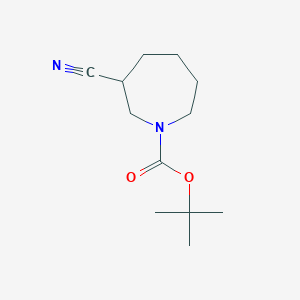

叔丁基-3-氰基氮杂庚烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, like tert-butyl derivatives, typically involves strategic intramolecular cyclization reactions or multistep synthetic routes starting from commercially available precursors. For instance, a practical synthesis of a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was established for multikilogram production, highlighting the importance of such structures in medicinal chemistry (Gomi et al., 2012). These methods often involve intramolecular cyclization techniques such as the Fukuyama–Mitsunobu reaction, demonstrating the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl derivatives has been extensively studied through various analytical techniques. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and high-resolution mass spectrometry, followed by single crystal X-ray diffraction analysis (Moriguchi et al., 2014). These studies reveal the intricate details of the compound's structure, such as the presence of bicyclo[2.2.2]octane structure, and provide a foundation for understanding its reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of tert-butyl derivatives is influenced by their unique structural characteristics. Research into N-tert-butanesulfinyl imines shows these compounds as versatile intermediates for the asymmetric synthesis of amines, demonstrating the synthetic utility of tert-butyl protected amines (Ellman et al., 2002). Such studies underscore the importance of tert-butyl groups in facilitating a wide range of chemical transformations, including nucleophilic additions and ligand synthesis for asymmetric catalysis.

科学研究应用

空气毒物的分解

通过在冷等离子体反应器中添加氢气对甲基叔丁基醚(MTBE)等空气毒物进行分解的研究,揭示了叔丁基化合物在环境修复中的应用见解。该研究证明了使用射频(RF)等离子体反应器分解和转化MTBE的可行性,MTBE是一种结构与叔丁基3-氰基环庚烷-1-羧酸酯相关的化合物,转化为CH4、C2H4和C2H2等较少有害物质。这一过程突显了等离子技术在处理环境中挥发性有机化合物方面的潜力(Hsieh et al., 2011)。

环境行为和命运

对MTBE等化合物的环境行为和命运进行了广泛审查,这些化合物与叔丁基3-氰基环庚烷-1-羧酸酯相似。这些研究详细说明了这些化合物与水和土壤的相互作用、它们的溶解性以及它们在地下水中的生物降解抵抗力。这项研究对于理解这些化合物对环境的影响以及制定其去除或管理策略至关重要(Squillace等,1997)。

吸附研究

关于MTBE的吸附研究,与叔丁基3-氰基环庚烷-1-羧酸酯的背景类似,总结了各种吸附剂在从水溶液中消除这类化合物方面的可行性。这项研究概述了颗粒活性炭和树脂等材料在水中吸附去除叔丁基化合物的有效性,解决了环境污染控制的一个关键方面(Vakili et al., 2017)。

合成应用

对叔丁基化合物在化学合成中的应用进行了审查,特别是在通过亚砜亚胺合成N-杂环化合物的生产中。这些化合物在胺及其衍生物的立体选择性合成中作为手性辅助剂,展示了叔丁基化合物在促进复杂化学反应中的多功能性(Philip et al., 2020)。

化学回收

在化学回收的背景下,研究探讨了叔丁基化合物在诸如对聚对苯二甲酸乙二醇酯(PET)的水解以回收单体用于再聚合等过程中的作用。这项研究突显了叔丁基化合物在塑料回收和可持续管理中的广泛应用,有助于环境保护工作(Karayannidis & Achilias, 2007)。

属性

IUPAC Name |

tert-butyl 3-cyanoazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYWDIMUFLWANK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2480750.png)

![3-(phenylthio)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one](/img/structure/B2480751.png)

![2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B2480757.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2480758.png)

![2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480760.png)

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2480761.png)

![(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480765.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2480768.png)

![(4-Phenyloxan-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480772.png)